ALX 40-4C Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

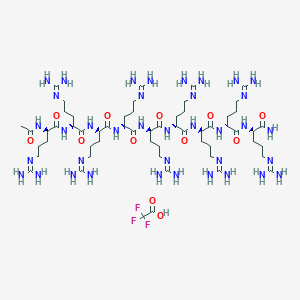

C58H114F3N37O12 |

|---|---|

Poids moléculaire |

1578.8 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |

Clé InChI |

STEYCYYSAJDKSK-XZBLODPISA-N |

SMILES isomérique |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

ALX 40-4C Trifluoroacetate: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of ALX 40-4C trifluoroacetate, a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). This document details the molecular interactions, signaling pathways, and functional consequences of ALX 40-4C activity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Introduction: The CXCR4 Target

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its endogenous ligand is the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). The CXCL12/CXCR4 signaling axis is also implicated in various pathological conditions, most notably as a co-receptor for the entry of T-lymphotropic (X4) strains of HIV-1 into host cells and in the metastasis of several types of cancer. This makes CXCR4 a significant therapeutic target.

ALX 40-4C is a competitive antagonist of the CXCR4 receptor. It functions by sterically hindering the binding of the native ligand, SDF-1, thereby inhibiting the downstream signaling cascades that mediate the receptor's biological effects.

Core Mechanism of Action

The primary mechanism of action of ALX 40-4C is the competitive antagonism of the CXCR4 receptor. As a small peptide, ALX 40-4C physically occupies the binding pocket of the CXCR4 receptor, specifically interacting with the second extracellular loop. This occupation prevents the binding of the endogenous ligand, SDF-1.

The binding of SDF-1 to CXCR4 normally induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. ALX 40-4C, by preventing this initial binding event, effectively blocks the entire downstream signaling cascade. This blockade of CXCR4 signaling is the basis for its therapeutic potential, particularly in inhibiting HIV-1 entry and potentially reducing cancer cell metastasis.

Visualization of the CXCR4 Signaling Pathway and Inhibition by ALX 40-4C

The following diagram illustrates the normal signaling cascade initiated by SDF-1 binding to CXCR4 and the point of inhibition by ALX 40-4C.

Quantitative Data

The binding affinity and functional inhibition of ALX 40-4C have been determined through various in vitro assays. The key quantitative parameters are summarized below for easy comparison.

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity | |||

| Inhibition Constant (Kᵢ) | SDF-1 binding to CXCR4 | 1 µM | [1][2][3] |

| Functional Inhibition | |||

| IC₅₀ | SDF-1 mediated calcium mobilization | ~20 nM | [4] |

| IC₅₀ | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | 3.41 µM | [1] |

| IC₅₀ | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | 3.1 µM | [1] |

| Anti-HIV Activity | |||

| EC₅₀ | HIV-1 NL4-3 | 0.34 ± 0.04 µg/mL | [1] |

| EC₅₀ | HIV-1 HXB2 | 0.18 ± 0.11 µg/mL | [1] |

| Off-Target Activity | |||

| IC₅₀ | APJ Receptor Binding | 2.9 µM | [1][2][5] |

| Cytotoxicity | |||

| CC₅₀ (50% cytotoxic concentration) | Various cell lines | 21 µg/mL | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ALX 40-4C.

Competitive Radioligand Binding Assay

This assay quantifies the ability of ALX 40-4C to compete with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1) for binding to the CXCR4 receptor.

Materials:

-

Cells: A cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.

-

Radioligand: ¹²⁵I-labeled SDF-1.

-

Competitor: this compound.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Non-specific Binding Control: High concentration of unlabeled SDF-1 (e.g., 1 µM).

-

Apparatus: 96-well plates, filtration manifold, glass fiber filters, gamma counter.

Protocol:

-

Cell Preparation: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in Binding Buffer to a final concentration of 1-5 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 (at a concentration near its Kₐ) + 50 µL Binding Buffer.

-

Non-specific Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 + 50 µL unlabeled SDF-1.

-

Competitive Binding: 50 µL cell suspension + 50 µL ¹²⁵I-SDF-1 + 50 µL of serially diluted ALX 40-4C.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of ALX 40-4C.

-

Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

SDF-1-Mediated Calcium Mobilization Assay

This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by SDF-1.

Materials:

-

Cells: CXCR4-expressing cells (e.g., peripheral blood lymphocytes or a suitable cell line).

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

-

Agonist: SDF-1.

-

Antagonist: this compound.

-

Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 - 100,000 cells per well and allow them to adhere if necessary.

-

Dye Loading: Prepare a 2-5 µM solution of the calcium indicator dye in Loading Buffer. Remove the culture medium from the cells and add 100 µL of the dye solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

-

Washing: Gently wash the cells twice with 100 µL of Loading Buffer to remove extracellular dye, leaving 100 µL of buffer in each well.

-

Antagonist Pre-incubation: Add 50 µL of varying concentrations of ALX 40-4C to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement:

-

Place the plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Automatically inject 50 µL of SDF-1 (at a pre-determined EC₈₀ concentration) into each well.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the 340/380 ratio for Fura-2) from baseline to the peak response for each well.

-

Plot the percentage of inhibition of the SDF-1 response against the log concentration of ALX 40-4C.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Visualization of the Calcium Mobilization Assay Workflow

The following diagram outlines the key steps in the SDF-1-mediated calcium mobilization assay.

Conclusion

This compound is a well-characterized competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on the direct blockade of SDF-1 binding, which abrogates downstream G protein-mediated signaling, including critical pathways involved in calcium mobilization and cell migration. While it demonstrates potent functional inhibition of CXCR4, its specificity is moderated by a lower binding affinity compared to other antagonists and known off-target effects on the APJ receptor. The detailed protocols and quantitative data provided in this guide offer a robust foundation for researchers and drug development professionals utilizing ALX 40-4C as a tool to investigate CXCR4 biology or as a reference compound in the development of novel CXCR4-targeted therapeutics.

References

ALX40-4C Trifluoroacetate: A Technical Guide to a Pioneering CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction and Historical Context

ALX40-4C, a synthetic nonapeptide composed of D-arginine residues, emerged as a first-in-class antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Initially investigated for its potential as an anti-HIV-1 agent, the development of ALX40-4C provided critical insights into the role of chemokine receptors as viral co-receptors and paved the way for a new class of therapeutic agents.[1] This document provides a comprehensive technical overview of ALX40-4C, detailing its mechanism of action, key preclinical and clinical findings, detailed experimental methodologies, and relevant signaling pathways.

The history of ALX40-4C is notable as it was the first CXCR4 inhibitor to be evaluated in human clinical trials for the treatment of HIV-1 infection.[1][2] These early Phase I/II trials were foundational in validating the concept of targeting host factors, specifically co-receptors, as a viable anti-retroviral strategy.[1][2]

Mechanism of Action

ALX40-4C functions as a competitive antagonist of the CXCR4 receptor.[3][4] Its primary mechanisms of action are:

-

Inhibition of HIV-1 Entry : For T-cell tropic (X4) strains of HIV-1, the viral envelope glycoprotein gp120 must bind to both the primary CD4 receptor and the CXCR4 co-receptor on the surface of a target T-cell to initiate membrane fusion and viral entry.[1][5] ALX40-4C directly binds to the CXCR4 receptor, specifically interacting with the second extracellular loop, thereby sterically hindering the binding of the gp120 V3 loop.[1][2][4] This blockade prevents the conformational changes in the viral envelope necessary for fusion and effectively inhibits the entry of X4-tropic HIV-1 strains into host cells.[1]

-

Antagonism of the CXCL12/CXCR4 Axis : The natural ligand for CXCR4 is the chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][6] The CXCL12/CXCR4 signaling axis is crucial for a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development.[1][7] By binding to CXCR4, ALX40-4C competitively inhibits the binding of CXCL12, thereby blocking its downstream signaling pathways.[1][3]

-

APJ Receptor Antagonism : In addition to its effects on CXCR4, ALX40-4C has also been identified as an antagonist of the APJ receptor.[8][9][10]

Quantitative Data on ALX40-4C Activity

The inhibitory effects of ALX40-4C have been quantified in various in vitro studies. The following tables summarize the key efficacy parameters.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki | 1 µM | Inhibition of SDF-1 binding to CXCR4 | [8][11] |

| IC50 | 2.9 µM | APJ receptor antagonism | [8][9][10][11] |

| IC50 | ~20 nM | Inhibition of SDF-1 mediated calcium mobilization in PBLs (using 0.5 nM SDF-1) | [12] |

| IC50 | 3.41 µM | Inhibition of HIV-1 gp120/APJ-mediated cell membrane fusion (IIIB isolate) | [8] |

| IC50 | 3.1 µM | Inhibition of HIV-1 gp120/APJ-mediated cell membrane fusion (89.6 isolate) | [8] |

| HIV-1 Strain/Env | EC50 (µg/mL) | Reference |

| HIV-1 NL4-3 env, NC10 | 0.38 ± 0.01 | [8] |

| HIV-1 NL4-3, NC10 | 0.34 ± 0.04 | [11] |

| HIV-1 HXB2 env, HC43 | 1.34 ± 0.06 | [8] |

| HIV-1 HXB2, HC43 | 0.18 ± 0.11 | [11] |

| CC50 (50% cytotoxic concentration) | 21 µg/mL | [8][11] |

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway and Inhibition by ALX40-4C

The binding of CXCL12 to CXCR4 activates multiple intracellular signaling pathways, primarily through the dissociation of heterotrimeric G-proteins.[7][13] This leads to downstream cascades including the PI3K/Akt and MAPK pathways, which regulate cell migration, proliferation, and survival.[7][14] ALX40-4C competitively binds to CXCR4, preventing CXCL12 binding and the subsequent activation of these G-protein dependent pathways.[4] Additionally, CXCR4 can signal through G-protein independent pathways, such as the JAK/STAT pathway, which can also be modulated by CXCR4 antagonists.[6][13]

Caption: CXCR4 signaling and ALX40-4C inhibition.

Experimental Workflow: Evaluating ALX40-4C Efficacy

A typical experimental workflow to determine the inhibitory concentration (IC50) of ALX40-4C involves a functional assay such as a calcium mobilization assay. This process begins with the preparation of cells expressing CXCR4, followed by loading with a calcium-sensitive dye. The cells are then treated with varying concentrations of ALX40-4C before being stimulated with a fixed concentration of CXCL12. The resulting change in intracellular calcium is measured to quantify the inhibitory effect of ALX40-4C.

Caption: Workflow for ALX40-4C IC50 determination.

Logical Relationship of ALX40-4C's Dual Antagonism

ALX40-4C exhibits a dual antagonistic effect by targeting both the CXCR4 and APJ receptors. This leads to the inhibition of two distinct signaling axes: the CXCL12/CXCR4 axis, which is crucial for cell migration and immune responses, and the Apelin/APJ axis, which is involved in processes such as angiogenesis and cardiovascular function. The simultaneous blockade of these pathways underlies the therapeutic potential and pharmacological profile of ALX40-4C.

Caption: Dual antagonism of ALX40-4C.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of ALX40-4C to inhibit the intracellular calcium flux induced by SDF-1 (CXCL12) binding to CXCR4.[1][4]

1. Cell Preparation:

- Isolate peripheral blood lymphocytes (PBLs) or other CXCR4-expressing cells from the source material using a suitable method such as Ficoll-Paque density gradient centrifugation.[4]

- Resuspend the cells in a suitable buffer, for example, Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

2. Dye Loading:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-3 AM).[1][4]

- Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.

3. Washing:

- Wash the cells at least twice with the buffer to remove any extracellular dye.

- Resuspend the cells in the buffer at a final concentration suitable for the detection instrument.

4. Inhibition and Stimulation:

- Aliquot the dye-loaded cells into appropriate tubes or plate wells.

- Add varying concentrations of ALX40-4C trifluoroacetate to the cells and incubate for a predetermined period.

- Establish a baseline fluorescence reading.

- Stimulate the cells with a fixed concentration of SDF-1/CXCL12 (typically at a concentration that elicits a submaximal response, e.g., 0.5 nM).[12]

5. Detection:

- Immediately after stimulation, monitor the changes in intracellular calcium concentration over time by measuring the fluorescence of the calcium-bound dye using a fluorometer, fluorescence plate reader, or flow cytometer.

6. Data Analysis:

- Determine the peak fluorescence intensity for each condition.

- Calculate the percentage of inhibition of the calcium response by ALX40-4C at each concentration relative to the control (SDF-1 stimulation without inhibitor).

- Plot the percentage of inhibition against the logarithm of the ALX40-4C concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

HIV-1 Entry Assay

This assay evaluates the ability of ALX40-4C to inhibit the entry of X4-tropic HIV-1 strains into target cells.

1. Cell Preparation:

- Culture a suitable target cell line that expresses both CD4 and CXCR4 (e.g., T-lymphoblastoid cell lines).

- Harvest the cells and adjust the cell density to a concentration appropriate for infection.

2. Inhibition and Infection:

- Pre-incubate the target cells with serial dilutions of ALX40-4C trifluoroacetate for a specified time.

- Infect the cells with a known amount of an X4-tropic HIV-1 strain.

- Include appropriate controls, such as cells infected in the absence of the inhibitor (positive control) and uninfected cells (negative control).

3. Culture:

- Culture the infected cells for a period sufficient for viral replication to occur (typically several days).

4. Measurement of Viral Replication:

- After the incubation period, quantify the extent of viral replication. This can be done by measuring:

- p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

- Reverse transcriptase activity in the supernatant.

- The percentage of infected cells using flow cytometry for an intracellular viral protein.

5. Data Analysis:

- Calculate the percentage of inhibition of viral replication for each concentration of ALX40-4C compared to the positive control.

- Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

ALX40-4C trifluoroacetate was a pioneering molecule in the field of CXCR4 antagonism. While its clinical development for HIV-1 did not lead to a commercial product, the research surrounding ALX40-4C was instrumental in validating CXCR4 as a therapeutic target. The data and methodologies associated with this compound continue to be a valuable resource for researchers in the fields of virology, oncology, and immunology who are investigating the roles of the CXCL12/CXCR4 axis in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. abeomics.com [abeomics.com]

- 7. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mybiosource.com [mybiosource.com]

- 10. ALX 40-4C Trifluoroacetate - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ALX 40-4C Trifluoroacetate: A Technical Guide to its Role as an APJ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C Trifluoroacetate is a notable pharmacological tool recognized for its dual antagonist activity at two distinct G protein-coupled receptors (GPCRs): the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ). While its role as a CXCR4 inhibitor has been extensively studied, particularly in the context of HIV-1 entry, its function as an APJ receptor antagonist is of growing interest in various physiological and pathological research areas. This technical guide provides an in-depth overview of ALX 40-4C's effects on the apelin/APJ signaling pathway, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying molecular mechanisms.

Introduction to this compound and the APJ Receptor

ALX 40-4C is a small peptide antagonist.[1][2] It is recognized as an inhibitor of the chemokine receptor CXCR4, where it blocks the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), with a reported inhibition constant (Ki) of 1 μM.[1][2][3] Concurrently, ALX 40-4C also functions as an antagonist of the APJ receptor, a class A GPCR.[1][2][3] The endogenous ligands for the APJ receptor are the apelin peptides, which are cleaved from a 77-amino acid preproprotein into several active forms (e.g., apelin-13, apelin-17, apelin-36).[2] The apelin/APJ system is implicated in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[2]

Quantitative Data on this compound as an APJ Receptor Antagonist

The inhibitory potency of ALX 40-4C at the APJ receptor has been quantified primarily through functional assays. The available data is summarized in the table below. It is important to note that a definitive binding affinity (Kd or Ki) for ALX 40-4C at the APJ receptor, as well as a conclusive determination of its competitive or non-competitive mode of antagonism, are not extensively documented in publicly available literature.

| Parameter | Value | Assay Type | Target Receptor | Reference |

| IC50 | 2.9 μM | Not specified | APJ Receptor | [1][2][3][4] |

| Ki | 1 μM | SDF-1 Binding Assay | CXCR4 | [1][2][3] |

The Apelin/APJ Signaling Pathway

The activation of the APJ receptor by its endogenous ligand, apelin, initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. As an antagonist, ALX 40-4C is presumed to block these downstream effects by preventing apelin from binding to and activating the receptor.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein, Gαi, and to Gαq.

-

Gαi Pathway: Upon activation, the dissociation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

G Protein-Independent Signaling

The APJ receptor can also signal through a G protein-independent mechanism involving β-arrestins. Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the APJ receptor. This recruitment not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades and mediate receptor internalization.

Apelin/APJ Signaling Pathway

Caption: ALX 40-4C antagonizes apelin binding to the APJ receptor, inhibiting downstream signaling.

Experimental Protocols for Characterizing ALX 40-4C as an APJ Receptor Antagonist

To assess the antagonist activity of ALX 40-4C at the APJ receptor, several in vitro assays can be employed. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity of ALX 40-4C for the APJ receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-(Pyr¹)-Apelin-13.

-

Unlabeled competitor: this compound.

-

Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the APJ receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled apelin-13 (to saturate the receptors).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of ALX 40-4C.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of ALX 40-4C.

-

Determine the IC50 value (the concentration of ALX 40-4C that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of ALX 40-4C to the APJ receptor.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To assess the functional antagonism of ALX 40-4C on the Gαi-mediated signaling of the APJ receptor.

Materials:

-

A cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293 cells).

-

Apelin-13 (agonist).

-

This compound (antagonist).

-

Forskolin (an adenylyl cyclase activator).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Seed the APJ receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of ALX 40-4C for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80 concentration) in the presence of forskolin and a phosphodiesterase inhibitor.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of ALX 40-4C.

-

Determine the IC50 value, which is the concentration of ALX 40-4C that reverses 50% of the apelin-13-induced inhibition of forskolin-stimulated cAMP production.

-

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block the agonist-induced recruitment of β-arrestin to the APJ receptor.

Objective: To evaluate the effect of ALX 40-4C on the G protein-independent signaling of the APJ receptor.

Materials:

-

A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay). These cells typically co-express the APJ receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

Apelin-13 (agonist).

-

This compound (antagonist).

-

Assay-specific detection reagents.

Procedure:

-

Cell Plating: Plate the engineered cells in a suitable microplate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with a range of ALX 40-4C concentrations.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of apelin-13 (e.g., EC80).

-

Signal Detection: Following incubation, add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the activated APJ receptor brings the enzyme fragments together, generating a measurable signal (e.g., chemiluminescence).

-

Measurement: Measure the signal using a plate reader.

-

Data Analysis:

-

Plot the signal intensity against the log concentration of ALX 40-4C.

-

Determine the IC50 value, representing the concentration of ALX 40-4C that inhibits 50% of the apelin-13-induced β-arrestin recruitment.

-

Logical Relationship of ALX 40-4C's Antagonistic Action

Caption: Mechanism of action of ALX 40-4C as an APJ receptor antagonist.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ signaling pathway. Its established antagonist activity at the APJ receptor, with a reported IC50 of 2.9 μM, allows for the targeted inhibition of this system in various experimental models.[1][2][3][4] Further research is warranted to fully elucidate its binding characteristics, including its affinity (Kd or Ki) and the precise nature of its antagonism (competitive vs. non-competitive) at the APJ receptor. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the pharmacological profile of ALX 40-4C and to explore its potential as a modulator of the apelin/APJ axis in diverse research applications.

References

ALX40-4C Trifluoroacetate: A Technical Guide to its Antagonistic Action on the SDF-1/CXCR4 Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ALX40-4C trifluoroacetate, a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It details the mechanism by which ALX40-4C blocks the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and the subsequent inhibition of downstream signaling pathways. This document includes quantitative data on its inhibitory efficacy, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Introduction: The Critical SDF-1/CXCR4 Signaling Axis

The interaction between the chemokine SDF-1 and its G-protein coupled receptor (GPCR), CXCR4, is a pivotal signaling pathway in a multitude of physiological and pathological processes.[1] This axis plays a crucial role in hematopoiesis, organogenesis, immune responses, and cellular trafficking.[1][2][3] Dysregulation of the SDF-1/CXCR4 pathway is implicated in various diseases, including cancer metastasis and HIV-1 entry into host cells, making it a significant therapeutic target.[1][3] ALX40-4C is a competitive antagonist of the CXCR4 receptor, effectively blocking the binding of SDF-1 and thereby inhibiting the downstream signaling cascades that are pathologically overactive in these conditions.[1]

Mechanism of Action: How ALX40-4C Blocks SDF-1 Binding

ALX40-4C is a small peptide that functions as a competitive antagonist at the CXCR4 receptor.[1][4] It is believed to interact with the second extracellular loop of CXCR4.[5][6] This binding sterically hinders the interaction of both the endogenous ligand, SDF-1, and the HIV-1 envelope glycoprotein gp120 with the receptor.[7]

By occupying the binding site, ALX40-4C prevents the SDF-1-induced conformational changes in CXCR4 that are necessary for G-protein coupling and the initiation of downstream intracellular signaling.[4] Unlike the natural agonist SDF-1, the binding of ALX40-4C alone does not trigger the downstream events such as G-protein activation, GRK-mediated phosphorylation, and β-arrestin recruitment that lead to receptor internalization.[4] Consequently, the receptor remains on the cell surface, but in an inactive state.[4]

Quantitative Inhibitory Activity

The potency of ALX40-4C trifluoroacetate has been determined through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory effects on SDF-1/CXCR4 and its off-target activity.

| Inhibitor | Target | Assay | Value | Reference(s) |

| ALX40-4C Trifluoroacetate | SDF-1 - CXCR4 Binding | Ki | 1 µM | [5][8][9] |

| ALX40-4C Trifluoroacetate | SDF-1 Mediated Calcium Mobilization | IC50 | ~20 nM | [10][11] |

Table 1: Inhibitory Activity of ALX40-4C against SDF-1/CXCR4.

| Inhibitor | Off-Target | Assay | Value | Reference(s) |

| ALX40-4C Trifluoroacetate | APJ Receptor | IC50 | 2.9 µM | [5][8][9][12] |

| ALX40-4C Trifluoroacetate | HIV-1 gp120/APJ-mediated cell fusion (IIIB isolate) | IC50 | 3.41 µM | [5][9] |

| ALX40-4C Trifluoroacetate | HIV-1 gp120/APJ-mediated cell fusion (89.6 isolate) | IC50 | 3.1 µM | [5][9] |

Table 2: Off-Target Activity of ALX40-4C.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of inhibition and the methods used to study it, the following diagrams illustrate the SDF-1/CXCR4 signaling pathway and a typical experimental workflow.

Caption: SDF-1/CXCR4 signaling and ALX40-4C inhibition.

Caption: Workflow for a competitive binding assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CXCR4 antagonists. Below are protocols for key experiments used to characterize the effects of ALX40-4C on SDF-1/CXCR4 signaling.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1]

Objective: To determine the Ki of ALX40-4C for the CXCR4 receptor.

Materials:

-

Cells expressing CXCR4 (e.g., transfected 293T cells or a cell line endogenously expressing CXCR4).[10]

-

Radiolabeled SDF-1 (e.g., 125I-SDF-1).

-

ALX40-4C trifluoroacetate.

-

Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and CaCl2).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation counter or gamma counter.

Procedure:

-

Cell Preparation: Harvest and wash cells expressing CXCR4. Resuspend in binding buffer to a determined concentration.

-

Compound Dilution: Prepare a serial dilution of ALX40-4C in binding buffer.

-

Incubation: In a 96-well plate, add the cell suspension, varying concentrations of ALX40-4C, and a fixed concentration of radiolabeled SDF-1. Include controls for total binding (no competitor) and non-specific binding (excess cold SDF-1).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Washing: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand. This can be done using a cell harvester and filtration plates.

-

Measurement: Measure the radioactivity of the filters or cell pellets using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the ALX40-4C concentration. Determine the IC50 value from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation by its ligand.[1][10][11]

Objective: To determine the IC50 of ALX40-4C for the inhibition of SDF-1-induced calcium flux.

Materials:

-

Peripheral blood lymphocytes (PBLs) or other cells expressing functional CXCR4.[10][11]

-

SDF-1.

-

ALX40-4C trifluoroacetate.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer.

Procedure:

-

Cell Loading: Incubate the cells with a calcium-sensitive dye in assay buffer in the dark for a specified time (e.g., 30-60 minutes at 37°C).

-

Washing: Wash the cells to remove excess dye and resuspend in assay buffer.

-

Compound Incubation: Pre-incubate the dye-loaded cells with different concentrations of ALX40-4C for a short period.

-

Baseline Measurement: Measure the baseline fluorescence for a set time.

-

Stimulation: Add a predetermined concentration of SDF-1 (typically the EC50 concentration) to the cells to stimulate calcium influx.[10][11]

-

Post-Stimulation Measurement: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence intensity for each condition. Calculate the percentage of inhibition of the calcium response by ALX40-4C at each concentration and determine the IC50 value from the resulting dose-response curve.[1]

Conclusion

ALX40-4C trifluoroacetate is a well-characterized competitive antagonist of the CXCR4 receptor. It effectively blocks the binding of SDF-1, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival. While it demonstrates potent inhibition of SDF-1-mediated signaling, its micromolar affinity for CXCR4 and its off-target activity at the APJ receptor are important considerations for its therapeutic application. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of ALX40-4C and other novel CXCR4 antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reactivi.ro [reactivi.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mybiosource.com [mybiosource.com]

- 13. benchchem.com [benchchem.com]

Investigating the Structure-Activity Relationship of ALX 40-4C Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALX 40-4C Trifluoroacetate is a notable small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4) and also functions as an antagonist of the apelin receptor (APJ).[1][2] Its ability to block the interaction of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), with CXCR4 has positioned it as a significant tool in HIV-1 research and as a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the available data on ALX 40-4C, focusing on its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization. While a comprehensive structure-activity relationship (SAR) analysis is limited by the current lack of publicly available data on a systematic series of its analogs, this guide consolidates existing knowledge to facilitate further research and drug development efforts.

Introduction to this compound

ALX 40-4C is a synthetic nonapeptide composed of D-arginine residues. It acts as a competitive antagonist at the CXCR4 receptor, a G protein-coupled receptor (GPCR) critically involved in immune cell trafficking, hematopoiesis, and embryonic development. The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells. ALX 40-4C has been shown to interact with the second extracellular loop of CXCR4, thereby preventing the binding of both CXCL12 and the gp120 envelope protein of T-tropic (X4) strains of HIV-1.[1] Additionally, ALX 40-4C demonstrates antagonist activity at the APJ receptor.

Quantitative Biological Data

The biological activity of ALX 40-4C has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Value | Receptor | Assay Type | Notes |

| Kᵢ | 1 µM | CXCR4 | Competitive Binding | Inhibition of SDF-1 binding.[1][2] |

| IC₅₀ | 2.9 µM | APJ Receptor | Antagonist Activity | Inhibition of apelin binding.[1][2] |

| IC₅₀ | ~20 nM | CXCR4 | Calcium Mobilization | Inhibition of SDF-1-mediated calcium mobilization in PBLs. |

| IC₅₀ | 3.41 µM | APJ Receptor | Cell-Cell Fusion | Inhibition of HIV-1 IIIB isolate gp120/APJ-mediated fusion.[3] |

| IC₅₀ | 3.1 µM | APJ Receptor | Cell-Cell Fusion | Inhibition of HIV-1 89.6 isolate gp120/APJ-mediated fusion.[3] |

Table 2: Anti-HIV-1 Activity

| Parameter | HIV-1 Strain | Value (µg/mL) | Notes |

| EC₅₀ | NL4-3 | 0.34 ± 0.04 | Potent anti-HIV-1 effect.[3] |

| EC₅₀ | NC10 | 0.37 ± 0.01 | Potent anti-HIV-1 effect.[3] |

| EC₅₀ | HXB2 | 0.18 ± 0.11 | Potent anti-HIV-1 effect.[3] |

| EC₅₀ | HC43 | 0.06 ± 0.02 | Potent anti-HIV-1 effect.[3] |

| EC₅₀ | NL4-3 env | 0.38 ± 0.01 | Activity against env-recombinant HIV.[3] |

| EC₅₀ | NC10 env | 0.40 ± 0.0 | Activity against env-recombinant HIV.[3] |

| EC₅₀ | HXB2 env | 1.34 ± 0.06 | Activity against env-recombinant HIV.[3] |

| EC₅₀ | HC43 env | 1.02 ± 0.29 | Activity against env-recombinant HIV.[3] |

| CC₅₀ | - | 21 | 50% cytotoxic concentration.[3] |

Signaling Pathways Modulated by ALX 40-4C

ALX 40-4C exerts its biological effects by inhibiting the downstream signaling cascades initiated by the activation of CXCR4 and the APJ receptor.

CXCR4 Signaling Pathway

The binding of the chemokine CXCL12 to CXCR4 triggers a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins (Gαi). This leads to the activation of multiple downstream effectors, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the Ras-MAPK pathway, and phospholipase C (PLC), resulting in increased intracellular calcium levels. These pathways collectively regulate cell survival, proliferation, and migration. ALX 40-4C, by competitively blocking CXCL12 binding, inhibits the initiation of these signaling events.

APJ Receptor Signaling Pathway

The APJ receptor is activated by its endogenous ligand, apelin. Similar to CXCR4, APJ is a GPCR that primarily couples to Gαi proteins. Activation of the APJ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also activates the PI3K-Akt and ERK/MAPK pathways, which are involved in processes such as cell proliferation, migration, and angiogenesis. ALX 40-4C antagonizes these effects by preventing apelin from binding to the APJ receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of ALX 40-4C's activity.

CXCR4 Competitive Binding Assay (Flow Cytometry)

This assay determines the ability of ALX 40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the cell surface.

-

Cell Preparation:

-

Use a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a stably transfected cell line.

-

Harvest cells and wash with an appropriate assay buffer (e.g., PBS with 0.5% BSA).

-

Resuspend cells to a final concentration of 1 x 10⁶ cells/mL in the assay buffer.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the ALX 40-4C dilutions to the respective wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of unlabeled CXCL12.

-

Add 50 µL of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a final concentration at or below its Kd for CXCR4.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with ice-cold wash buffer by centrifugation.

-

Resuspend the final cell pellet in wash buffer for analysis.

-

-

Data Analysis:

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Subtract the MFI of the non-specific binding control from all other readings.

-

Plot the MFI against the logarithm of the ALX 40-4C concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.

-

APJ Receptor Binding Assay (Radioligand)

This protocol describes a competitive binding assay using a radiolabeled apelin analog to determine the binding affinity of ALX 40-4C to the APJ receptor.

-

Cell/Membrane Preparation:

-

Use cells stably transfected to express the APJ receptor.

-

Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

-

Assay Procedure:

-

Prepare a binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA).

-

In a 96-well plate, add a fixed concentration of radiolabeled apelin (e.g., ¹²⁵I-Apelin-13) to each well.

-

Add increasing concentrations of unlabeled ALX 40-4C. For non-specific binding, add a high concentration of unlabeled apelin.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate for 90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration to determine the IC₅₀ value.

-

Calcium Mobilization Assay

This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by CXCR4 activation.

-

Cell Preparation:

-

Isolate peripheral blood lymphocytes (PBLs) from whole blood using density gradient centrifugation.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with varying concentrations of ALX 40-4C for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of CXCL12 (at its EC₅₀ for calcium mobilization).

-

Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the calcium response for each concentration of ALX 40-4C.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the ALX 40-4C concentration.

-

Structure-Activity Relationship (SAR) of ALX 40-4C Analogs: A Knowledge Gap

A thorough investigation of the structure-activity relationship of ALX 40-4C would involve the systematic synthesis and biological evaluation of a series of its analogs. This would allow for the elucidation of the key structural features responsible for its potent antagonist activity at both CXCR4 and APJ receptors. Key modifications could include:

-

Amino Acid Substitution: Replacing individual D-arginine residues with other natural or unnatural amino acids to probe the importance of the guanidinium groups and the D-configuration.

-

Peptide Truncation and Extension: Synthesizing shorter or longer peptide chains to identify the minimal pharmacophore required for activity.

-

Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation, to alter conformational flexibility and metabolic stability.

-

Cyclization: Introducing cyclic constraints to lock the peptide into a bioactive conformation.

Currently, there is a lack of publicly available, systematic SAR studies on ALX 40-4C analogs. Such studies would be invaluable for the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound remains a critical research tool for studying the roles of CXCR4 and the APJ receptor in health and disease. Its potent anti-HIV-1 activity and its ability to modulate key signaling pathways underscore its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound.

The most significant gap in our understanding of ALX 40-4C lies in its structure-activity relationship. Future research efforts should be directed towards the design, synthesis, and comprehensive biological evaluation of a diverse library of ALX 40-4C analogs. The insights gained from such studies will be instrumental in the development of novel and improved therapeutics targeting the CXCR4 and APJ receptor signaling axes.

References

ALX 40-4C Trifluoroacetate: An In-depth Technical Guide on its Impact on HIV-1 Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ALX 40-4C trifluoroacetate is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for the entry of X4-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This document provides a comprehensive technical overview of ALX 40-4C's mechanism of action, its inhibitory effects on HIV-1 replication, and the experimental methodologies used to characterize its antiviral activity. Quantitative data from various in vitro studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed understanding of this pioneering anti-HIV agent.

Introduction

The entry of HIV-1 into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This interaction triggers a conformational change in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4.[1] X4-tropic HIV-1 strains, which utilize the CXCR4 co-receptor, are often associated with a more rapid decline in CD4+ T-cell counts and disease progression.[2] Consequently, CXCR4 has emerged as a significant therapeutic target for the development of antiretroviral drugs.

ALX 40-4C is a small peptide inhibitor that functions as a CXCR4 antagonist.[3] It was among the first anti-coreceptor inhibitors to be evaluated in human clinical trials for its therapeutic potential against HIV-1.[3] This guide delves into the quantitative data on its anti-HIV efficacy, details the experimental methods for its evaluation, and visualizes the underlying biological pathways.

Mechanism of Action

ALX 40-4C exerts its anti-HIV-1 activity by directly interfering with the viral entry process. It is a competitive inhibitor of the natural CXCR4 ligand, Stromal Cell-Derived Factor-1 (SDF-1α or CXCL12).[4] The primary mechanism involves the binding of ALX 40-4C to the second extracellular loop of the CXCR4 receptor.[3] This interaction sterically hinders the binding of the HIV-1 gp120 V3 loop to CXCR4, a crucial step for membrane fusion and viral entry.[5] By blocking this interaction, ALX 40-4C prevents the conformational changes in the viral envelope necessary for the fusion of the viral and cellular membranes.[3][5]

Beyond its role as a CXCR4 antagonist, ALX 40-4C has also been identified as an antagonist of the APJ receptor.[5]

Quantitative Data on Anti-HIV-1 Activity

The in vitro efficacy of ALX 40-4C has been quantified through various assays, measuring its ability to inhibit viral replication and its interaction with the CXCR4 receptor. The following tables summarize key quantitative data from published studies. It is important to note that variations in experimental conditions (e.g., cell lines, viral strains, assay formats) can influence the reported values.

Table 1: Inhibition of CXCR4 and APJ Receptor Binding and Signaling

| Parameter | Value | Cell Type/System | Reference |

| Ki (SDF-1 binding) | 1 µM | Transfected 293T cells | [5] |

| IC50 (SDF-1-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | |

| IC50 (APJ receptor binding) | 2.9 µM | Not Specified | [5] |

Table 2: In Vitro Anti-HIV-1 Activity of ALX 40-4C

| HIV-1 Strain | Assay Type | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (CC50/EC50) | Reference |

| NL4-3 | p24 antigen | MT-2 cells | 0.34 ± 0.04 | 21 | ~61.8 | |

| HXB2 | p24 antigen | MT-2 cells | 0.18 ± 0.11 | 21 | ~116.7 | |

| NL4-3 env | Recombinant Virus | Not Specified | 0.38 ± 0.01 | 21 | ~55.3 | |

| HXB2 env | Recombinant Virus | Not Specified | 1.34 ± 0.06 | 21 | ~15.7 | |

| IIIB isolate | Cell-cell fusion | Not Specified | 3.41 µM | Not Reported | Not Applicable | |

| 89.6 isolate | Cell-cell fusion | Not Specified | 3.1 µM | Not Reported | Not Applicable |

Table 3: Clinical Trial Observations (Phase I/II)

| Parameter | Observation | Patient Population | Reference |

| Tolerability | Well-tolerated in 39 of 40 asymptomatic HIV-infected patients | Asymptomatic HIV-infected patients | [3] |

| Viral Load | No significant or consistent reductions observed | 40 asymptomatic HIV-infected patients | [3] |

| Viral Tropism | Only 12 of 40 patients harbored CXCR4-using viral strains | Asymptomatic HIV-infected patients | [3] |

Experimental Protocols

The characterization of ALX 40-4C's anti-HIV-1 activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

HIV-1 p24 Antigen Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a marker for viral replication.

-

Cells: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are commonly used.

-

Virus: Laboratory-adapted X4-tropic HIV-1 strains such as NL4-3 or HXB2.

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Infect the cells with a pre-titered amount of HIV-1 in the presence of serial dilutions of ALX 40-4C.

-

Incubate the cultures for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Collect the culture supernatants and inactivate the virus (e.g., by treatment with Triton X-100).

-

Quantify the p24 antigen concentration in the supernatants using a commercially available p24 ELISA kit.

-

-

Data Analysis: The concentration of ALX 40-4C that inhibits viral replication by 50% (EC50) is determined by plotting the percentage of p24 inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of ALX 40-4C to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CXCR4.

-

Effector Cells: Cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 Env and a reporter gene (e.g., bacteriophage T7 RNA polymerase).

-

Target Cells: Cells (e.g., HeLa) expressing CD4 and CXCR4, and containing a reporter gene (e.g., luciferase under the control of the T7 promoter).

-

Procedure:

-

Pre-incubate the target cells with varying concentrations of ALX 40-4C.

-

Co-culture the effector and target cells for a defined period (e.g., 6-8 hours).

-

If cell fusion occurs, the T7 RNA polymerase from the effector cells will drive the expression of the reporter gene in the target cells.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

-

Data Analysis: The IC50 value is calculated as the concentration of ALX 40-4C that reduces the reporter signal by 50%.

Calcium Mobilization Assay

This functional assay assesses the ability of ALX 40-4C to block the intracellular signaling cascade initiated by the binding of CXCL12 to CXCR4.

-

Cells: Peripheral blood lymphocytes (PBLs) or other cells endogenously expressing CXCR4.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CXCL12 (SDF-1α) as the agonist.

-

ALX 40-4C as the antagonist.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the dye-loaded cells with serial dilutions of ALX 40-4C.

-

Stimulate the cells with a fixed concentration of CXCL12 (typically the EC80).

-

Measure the change in intracellular calcium concentration over time by monitoring the fluorescence of the dye using a fluorometer or a flow cytometer.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the calcium signal against the log concentration of ALX 40-4C.

HIV-1 Infectivity Assay using TZM-bl Cells

This assay measures the ability of ALX 40-4C to inhibit a single round of viral infection.

-

Cells: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR.

-

Virus: Env-pseudotyped viruses or replication-competent HIV-1 strains.

-

Procedure:

-

Pre-incubate the virus with serial dilutions of ALX 40-4C for 1 hour at 37°C.

-

Add the virus-compound mixture to TZM-bl cells seeded in a 96-well plate.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity.

-

-

Data Analysis: The concentration of ALX 40-4C that reduces luciferase expression by 50% (IC50) is calculated relative to virus control wells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the HIV-1 entry process and the mechanism of inhibition by ALX 40-4C, as well as the downstream signaling of CXCR4.

References

- 1. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

ALX 40-4C Trifluoroacetate: An In-Depth Technical Guide on its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX 40-4C Trifluoroacetate is a small peptide inhibitor that has been instrumental in the study of chemokine receptor signaling and viral entry. Initially investigated for its anti-HIV-1 activity, ALX 40-4C has been identified as a competitive antagonist of the CXCR4 receptor and an antagonist of the APJ receptor.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways affected by ALX 40-4C, detailed experimental protocols for studying its effects, and a summary of its quantitative inhibitory activities.

Core Signaling Pathways Modulated by ALX 40-4C

ALX 40-4C exerts its biological effects primarily by interfering with the signaling cascades initiated by two distinct G-protein coupled receptors (GPCRs): CXCR4 and APJ.

The CXCR4 Signaling Pathway and its Inhibition by ALX 40-4C

The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[3][4] The binding of SDF-1 to CXCR4 triggers a cascade of intracellular signaling events.

ALX 40-4C acts as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of SDF-1.[5] This blockade prevents the activation of downstream signaling pathways, leading to the inhibition of cellular responses such as chemotaxis and proliferation. Specifically, ALX 40-4C has been shown to inhibit SDF-1-induced calcium mobilization.[6]

The primary signaling pathways downstream of CXCR4 that are consequently affected by ALX 40-4C include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Upon SDF-1 binding, CXCR4 activates PI3K, which in turn phosphorylates and activates Akt.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK1/2 signaling cascade is a key regulator of cell proliferation, differentiation, and migration.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival, proliferation, and immune responses.

By blocking the initial ligand-receptor interaction, ALX 40-4C prevents the activation of these critical downstream pathways.

The APJ Receptor Signaling Pathway and its Antagonism by ALX 40-4C

The APJ receptor (also known as the apelin receptor) and its endogenous ligand, apelin, are involved in various physiological processes, including angiogenesis, cardiovascular function, and energy metabolism.[7] Similar to CXCR4, the APJ receptor is a GPCR that, upon apelin binding, activates downstream signaling cascades.

ALX 40-4C also functions as an antagonist of the APJ receptor.[1][2] This antagonism blocks the cellular responses mediated by apelin. The primary signaling pathways downstream of the APJ receptor that are affected by ALX 40-4C include:

-

PI3K/Akt Pathway: Similar to its role in CXCR4 signaling, this pathway is activated by the APJ receptor and is involved in cell survival and proliferation.

-

PKC/ERK1/2 Pathway: Apelin-mediated activation of the APJ receptor also leads to the stimulation of the Protein Kinase C (PKC) and ERK1/2 pathways, which play a role in cell growth and differentiation.[8]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of ALX 40-4C on CXCR4

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Kᵢ (SDF-1 binding) | 1 µM | CXCR4-expressing cells | [1][3] |

| IC₅₀ (SDF-mediated calcium mobilization) | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [6] |

Table 2: Inhibitory Activity of ALX 40-4C on APJ Receptor

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 2.9 µM | APJ receptor binding assay | [1][3][9] |

| IC₅₀ (HIV-1 gp120/APJ-mediated cell fusion - IIIB isolate) | 3.41 µM | Cell-based fusion assay | [3] |

| IC₅₀ (HIV-1 gp120/APJ-mediated cell fusion - 89.6 isolate) | 3.1 µM | Cell-based fusion assay | [3] |

Table 3: Anti-HIV-1 Activity of ALX 40-4C

| HIV-1 Strain | EC₅₀ (µg/mL) |

| NL4-3 | 0.34 ± 0.04 |

| NC10 | 0.37 ± 0.01 |

| HXB2 | 0.18 ± 0.11 |

| HC43 | 0.06 ± 0.02 |

| CC₅₀ (50% cytotoxic concentration) | 21 µg/mL |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ALX 40-4C.

Radioligand Competition Binding Assay for CXCR4

This assay determines the binding affinity (Kᵢ) of ALX 40-4C for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]SDF-1).

Methodology:

-

Cell Membrane Preparation:

-

Culture a cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with the CXCR4 gene.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.[5]

-

-

Assay Setup:

-

In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of radiolabeled SDF-1 (e.g., [¹²⁵I]SDF-1), and varying concentrations of ALX 40-4C.[2]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled SDF-1).[2]

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[5]

-

-

Separation:

-

Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the ALX 40-4C concentration.

-

Determine the IC₅₀ value (the concentration of ALX 40-4C that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) induced by SDF-1.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood lymphocytes (PBLs) or use a CXCR4-expressing cell line.

-

Resuspend the cells in a suitable assay buffer.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows the dye to enter the cells.[10]

-

-

Compound Incubation:

-

Pre-incubate the dye-loaded cells with various concentrations of ALX 40-4C for a specified time (e.g., 15-30 minutes) at 37°C.[10]

-

-

Stimulation and Measurement:

-

First, determine the EC₅₀ of SDF-1 for inducing a calcium response in the specific cell type.[6]

-

In the inhibition assay, stimulate the cells with a fixed concentration of SDF-1 (typically the EC₅₀ or EC₈₀) and immediately begin measuring the fluorescence intensity over time using a microplate reader equipped with a fluorometer.[6][10]

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each condition.

-

Calculate the percentage of inhibition of the calcium response by ALX 40-4C at each concentration.

-

Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration and determine the IC₅₀ value using non-linear regression.

-

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of ALX 40-4C to inhibit the directional migration of cells towards a chemoattractant, such as SDF-1.

Methodology:

-

Assay Setup:

-

Use a Transwell plate with a porous membrane separating the upper and lower chambers.

-

Add media containing the chemoattractant (SDF-1) to the lower chamber.[11]

-

Add media without the chemoattractant to the upper chamber for the negative control.

-

-

Cell Preparation and Incubation:

-

Harvest CXCR4-expressing cells (e.g., Jurkat T-cells) and resuspend them in serum-free media.

-

Pre-incubate the cells with various concentrations of ALX 40-4C for a specified time (e.g., 30 minutes) at 37°C.[11]

-

-

Cell Seeding:

-

Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).[12]

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the control (SDF-1 alone).

-

Plot the percentage of inhibition against the logarithm of the ALX 40-4C concentration to determine the inhibitory effect.

-

Conclusion

This compound is a valuable research tool for investigating the signaling pathways mediated by the CXCR4 and APJ receptors. Its ability to competitively antagonize these receptors provides a means to dissect the complex cellular processes they regulate. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of immunology, virology, oncology, and drug development, enabling a deeper understanding of the therapeutic potential of targeting these critical signaling axes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agilent.com [agilent.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ALX 40-4C acetate | Apelin receptor | CXCR | TargetMol [targetmol.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of ALX 40-4C: A Technical Guide to a Pioneering Peptide Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ALX 40-4C, a significant peptide inhibitor of the CXCR4 receptor. This document collates key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to serve as a thorough resource for professionals in the field of drug discovery and development.

Introduction: Targeting the CXCR4-SDF-1 Axis

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), governs cellular trafficking, hematopoiesis, and organogenesis. The dysregulation of the CXCR4-SDF-1 axis is implicated in a variety of diseases, most notably as a co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1) to enter host cells and in the metastasis of various cancers. This central role has made CXCR4 a prime target for therapeutic intervention. ALX 40-4C emerged as a pioneering peptide-based inhibitor in this context, demonstrating the potential of targeting this critical receptor.

Discovery and Development of ALX 40-4C

ALX 40-4C is a small, synthetic peptide that was among the first CXCR4 inhibitors to be evaluated in human clinical trials for the treatment of HIV-1.[1] Its development was a significant step forward in antiviral drug discovery, moving beyond traditional enzyme inhibitors to targeting host-cell factors involved in viral entry. ALX 40-4C is an arginine-rich peptide, a class of molecules known for their interactions with cellular membranes and proteins. While the specific rational design process for ALX 40-4C is not extensively detailed in publicly available literature, its development was concurrent with a growing understanding of the importance of the CXCR4 co-receptor in HIV-1 pathogenesis. Early clinical studies in asymptomatic HIV-infected patients established its safety and tolerability.[1]

Mechanism of Action

ALX 40-4C functions as a competitive antagonist at the CXCR4 receptor. It is understood to interact with the second extracellular loop of CXCR4, thereby sterically hindering the binding of both the natural ligand, SDF-1, and the gp120 envelope glycoprotein of X4-tropic HIV-1 strains.[1] This blockade prevents the conformational changes in CXCR4 that are necessary for downstream signaling and, in the case of HIV-1, fusion of the viral and cellular membranes.

In addition to its primary activity at CXCR4, ALX 40-4C has also been identified as an antagonist of the APJ receptor, another GPCR, though with a lower affinity.[2]

Quantitative Bioactivity Data

The biological activity of ALX 40-4C has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity and Functional Inhibition

| Parameter | Target Receptor | Value | Assay |

| K_i_ | CXCR4 | 1 µM | SDF-1 Competition Binding |

| IC_50_ | APJ | 2.9 µM | Apelin Competition Binding |

| IC_50_ | SDF-1-mediated Calcium Mobilization | ~20 nM | Calcium Flux Assay |

Table 2: Anti-HIV-1 Activity

| HIV-1 Strain/Isolate | Assay | EC_50_ (µg/mL) |

| HIV-1 NL4-3 | Anti-HIV-1 Assay | 0.34 ± 0.04 |

| HIV-1 NC10 | Anti-HIV-1 Assay | 0.37 ± 0.01 |

| HIV-1 HXB2 | Anti-HIV-1 Assay | 0.18 ± 0.11 |

| HIV-1 HC43 | Anti-HIV-1 Assay | 0.06 ± 0.02 |

| HIV-1 NL4-3 env | env-recombinant HIV Assay | 0.38 ± 0.01 |

| HIV-1 NC10 | env-recombinant HIV Assay | 0.40 ± 0.0 |

| HIV-1 HXB2 env | env-recombinant HIV Assay | 1.34 ± 0.06 |

| HIV-1 HC43 | env-recombinant HIV Assay | 1.02 ± 0.29 |

Table 3: Cytotoxicity

| Parameter | Cell Line | Value (µg/mL) |

| CC_50_ | Various | 21 |

Signaling Pathways